molecular formula C15H15N3O2 B1400347 5-(4-methoxybenzyloxy)-1H-indazol-3-amine CAS No. 1242152-62-0

5-(4-methoxybenzyloxy)-1H-indazol-3-amine

Cat. No. B1400347
M. Wt: 269.3 g/mol
InChI Key: CEDTZVIHIUIOFX-UHFFFAOYSA-N
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Description

The compound “5-(4-methoxybenzyloxy)-1H-indazol-3-amine” is a derivative of indazole, which is a type of nitrogen-containing heterocycle. The “5-(4-methoxybenzyloxy)” part suggests that it has a methoxybenzyloxy group attached to the 5th position of the indazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely feature an indazole core with a methoxybenzyloxy substituent at the 5th position .


Chemical Reactions Analysis

Indazoles can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the methoxybenzyloxy group could influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxybenzyloxy group could influence properties like solubility, melting point, and boiling point.

Scientific Research Applications

Synthesis and Anticancer Evaluation The compound has also been explored in the context of anticancer research. Bekircan et al. (2008) synthesized derivatives of 5-(4-methoxybenzyloxy)-1H-indazol-3-amine and evaluated them for anticancer activity against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. Some of the synthesized compounds demonstrated promising anticancer activity (Bekircan et al., 2008).

Future Directions

The future research directions for this compound could be vast and would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14-13(8-12)15(16)18-17-14/h2-8H,9H2,1H3,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDTZVIHIUIOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244348
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxybenzyloxy)-1H-indazol-3-amine

CAS RN

1242152-62-0
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242152-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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